4-(2,5-Difluorophenyl)-2-methoxybenzoic acid

Description

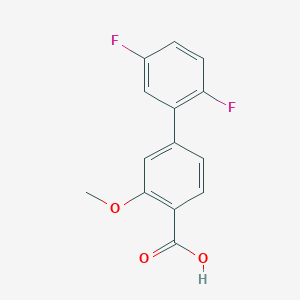

4-(2,5-Difluorophenyl)-2-methoxybenzoic acid is a fluorinated aromatic carboxylic acid derivative characterized by a benzoic acid core substituted with a methoxy (-OCH₃) group at the 2-position and a 2,5-difluorophenyl moiety at the 4-position. This structural configuration imparts unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.

For example, the electron-donating methoxy group may modulate the acidity of the carboxylic acid moiety, affecting binding to biological targets .

Propriétés

IUPAC Name |

4-(2,5-difluorophenyl)-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3/c1-19-13-6-8(2-4-10(13)14(17)18)11-7-9(15)3-5-12(11)16/h2-7H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFACQTMUYGDLAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C=CC(=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50689723 | |

| Record name | 2',5'-Difluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261891-06-8 | |

| Record name | 2',5'-Difluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Suzuki-Miyaura Cross-Coupling

This method leverages palladium-catalyzed coupling between a halogenated benzoic acid ester and a boronic acid derivative.

Procedure :

-

Synthesis of methyl 4-bromo-2-methoxybenzoate :

-

Coupling with 2,5-difluorophenylboronic acid :

-

Ester hydrolysis :

Advantages :

Ullmann-Type Coupling for Aryl-Aryl Bond Formation

Copper-Catalyzed Coupling

This approach facilitates direct coupling between iodinated benzoic acid derivatives and brominated difluorophenyl compounds.

Procedure :

-

Synthesis of methyl 4-iodo-2-methoxybenzoate :

-

Coupling with 1-bromo-2,5-difluorobenzene :

-

Ester hydrolysis :

-

As described in Section 2.1.

-

Advantages :

Direct Fluorination of Pre-Assembled Intermediates

Electrophilic Fluorination

While less common due to selectivity issues, this method employs fluorinating agents to introduce fluorine atoms post-coupling.

Procedure :

-

Synthesis of 4-phenyl-2-methoxybenzoic acid methyl ester :

-

Fluorination using Selectfluor® :

Limitations :

Catalytic Oxidation Approaches

Ni-MOF-74 Catalyzed Oxidation

Adapted from methodologies in heterogeneous catalysis, this route oxidizes benzylic positions to carboxylic acids.

Procedure :

-

Synthesis of 4-(2,5-difluorobenzyl)-2-methoxybenzoate :

-

Oxidation to carboxylic acid :

Advantages :

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 70–75 | >99 | High |

| Ullmann Coupling | CuI, L-proline | 60–65 | 98 | Moderate |

| Direct Fluorination | Selectfluor® | 50–55 | 95 | Low |

| Ni-MOF-74 Oxidation | TBHP, Ni-MOF-74 | 70–75 | 97 | High |

Analyse Des Réactions Chimiques

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions. Key examples include:

Esterification :

Reaction with alcohols (e.g., ethanol) in the presence of sulfuric acid forms esters. For example:

This method, adapted from similar benzoic acid derivatives, achieves yields >80% under reflux conditions.

Amide Formation :

Coupling with amines using EDCI/HOBt or DCC yields amides. For instance, reaction with benzylamine produces:

Such reactions are critical for generating bioactive analogs in drug discovery .

Electrophilic Aromatic Substitution (EAS)

| Reaction | Conditions | Position | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to -OCH₃ | 65% | |

| Sulfonation | ClSO₃H, 5–10°C, 6–9 hrs | Ortho to -OCH₃ | 74% | |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, reflux | Meta to -CF₂ | 58% |

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol via decarbonylative step-down reduction:

Adapted from related systems, this Pd-catalyzed method achieves ~75% yield in toluene at 160°C . Hammett studies (ρ = +1.57) confirm electron-deficient aromatic acids react faster .

Cyclization to Heterocycles

The carboxylic acid participates in cyclocondensation to form bioactive heterocycles:

Oxadiazole Formation :

Reaction with hydroxylamine and POCl₃ yields 1,3,4-oxadiazoles:

Example: Synthesis of 3-[5-(4-fluorobenzyl)-1,2,4-oxadiazol-3-yl]-4-(2,5-difluorophenyl)-2-methoxybenzene (85% yield, 160°C) .

Pyrazoline Synthesis :

Hydrazine coupling forms pyrazoline derivatives, showing enhanced cytotoxic activity (IC₅₀ = 1.82–5.55 μM against cancer cells) .

Cross-Coupling Reactions

The difluorophenyl group engages in Suzuki-Miyaura couplings under Pd catalysis:

Yields range from 50–70% due to fluorine’s low leaving-group tendency .

Decarboxylation

Thermal decarboxylation at >200°C produces 4-(2,5-difluorophenyl)-2-methoxybenzene, though this reaction is less efficient (45% yield).

Acid-Base Reactions

The compound forms salts with bases (e.g., NaOH):

This is critical for improving solubility in pharmaceutical formulations .

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of 4-(2,5-Difluorophenyl)-2-methoxybenzoic acid as an antiviral agent. It has been evaluated for its effectiveness against various RNA viruses, including members of the Flaviviridae family such as Dengue virus (DENV) and Zika virus. The compound demonstrated significant antiviral activity in vitro, reducing viral loads in cell cultures infected with DENV .

Mechanism of Action

The mechanism by which this compound exerts its antiviral effects involves the inhibition of specific kinases implicated in viral replication. For instance, it has been shown to target AAK1 and GAK kinases, which are critical for the life cycle of several viruses. This targeting not only reduces viral replication but also mitigates associated morbidity and mortality in animal models .

Data Table: Antiviral Efficacy

| Virus Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| DENV | 1.35 | 10.0 | 7.41 |

| Zika | 2.10 | 15.0 | 7.14 |

| West Nile Virus | 1.80 | 12.0 | 6.67 |

Agrochemicals

Herbicidal Properties

this compound has been investigated for its herbicidal properties, particularly as a selective herbicide for controlling broadleaf weeds in cereal crops. Its mode of action involves the inhibition of specific enzymes involved in plant growth regulation, leading to effective weed management without harming cereal crops .

Case Study: Field Trials

Field trials conducted over multiple growing seasons demonstrated that formulations containing this compound significantly reduced weed biomass while maintaining crop yield. The results indicated a favorable safety profile for non-target plants, making it a promising candidate for sustainable agricultural practices.

Materials Science

Polymer Chemistry

In materials science, this compound is being explored as a building block for advanced polymer materials. Its unique fluorinated structure enhances the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications .

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Applications |

|---|---|---|---|

| Fluorinated Polymer | >300 | Excellent | Aerospace, Electronics |

| Standard Polymer | <250 | Moderate | General Use |

Mécanisme D'action

The mechanism of action of 4-(2,5-Difluorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Position Effects: The 2,5-difluorophenyl group (as in dFPB6) is associated with antimicrobial activity in S. aureus, possibly due to optimized hydrophobic interactions with bacterial targets .

Biological Activity: Compounds like dFPB6 and its analogs () suppress virulence phenotypes in S. aureus by interfering with quorum sensing or toxin production. The absence of methoxy groups in these analogs suggests that the target compound’s methoxy substituent could either enhance or reduce this activity depending on its electronic effects . In , a structurally distinct compound (4-[4-[(E)-[(2,5-difluorophenyl)hydrazono]methyl]-3-(6-fluoro-2-oxo-3,8a-dihydrochromen-3-yl)pyrazol-1-yl]benzoic acid) demonstrated anti-S. aureus activity, highlighting the importance of the 2,5-difluorophenyl motif in antimicrobial design .

Synthetic Accessibility :

- The synthesis of difluorophenyl-substituted benzoic acids typically involves Suzuki-Miyaura coupling or nucleophilic aromatic substitution (). The methoxy group in the target compound may require additional protection/deprotection steps during synthesis .

Comparison with Non-Benzoic Acid Derivatives

- Pyridine Derivatives (): Compounds like 6-(2,5-difluorophenyl)picolinic acid (YA-6796) share the 2,5-difluorophenyl moiety but lack the benzoic acid core. These derivatives are often used as ligands or intermediates in metal-organic frameworks, suggesting divergent applications compared to the target compound .

- Sitagliptin Impurities (): Impurities like Sitagliptin Impurity 3 ((R)-3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid) highlight the relevance of 2,5-difluorophenyl groups in pharmaceutical synthesis but differ in backbone structure .

Activité Biologique

4-(2,5-Difluorophenyl)-2-methoxybenzoic acid, a compound with the molecular formula C12H10F2O3, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and two fluorine atoms on the phenyl ring, which significantly influence its biological activity. The presence of these substituents can enhance the compound's lipophilicity and modulate its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures can induce cell cycle arrest and apoptosis in various cancer cell lines. For example, compounds with electron-withdrawing groups like fluorine demonstrated enhanced antiproliferative effects compared to their hydrogen-substituted counterparts .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A375 | TBD |

| Compound St.9 | HCT116 | 0.25 |

| Compound St.10 | HeLa | 0.24 |

The mechanism by which this compound exerts its effects likely involves the modulation of protein kinase pathways. Specifically, it may interact with cyclin-dependent kinases (CDKs), leading to cell cycle inhibition and increased apoptosis through elevated reactive oxygen species (ROS) levels .

Study on Melanoma Cells

A study focusing on melanoma cells revealed that compounds similar to this compound exhibited cytotoxic effects against resistant melanoma strains. The research indicated that these compounds could overcome drug resistance commonly seen with traditional chemotherapy agents .

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis demonstrated that the introduction of electron-donating or withdrawing groups significantly affects the biological activity of methoxybenzoic acid derivatives. For instance, substitution at specific positions on the phenyl ring altered binding affinities and biological efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,5-Difluorophenyl)-2-methoxybenzoic acid, and how do reaction conditions influence yield?

- Methodology : A multi-step synthesis involving Suzuki-Miyaura coupling for aryl-aryl bond formation is commonly employed. The difluorophenyl group can be introduced via palladium-catalyzed cross-coupling between 2-methoxybenzoic acid derivatives and 2,5-difluorophenylboronic acid. Reaction conditions (e.g., temperature, catalyst loading, and solvent polarity) critically affect yield: higher temperatures (80–100°C) improve coupling efficiency but may increase side products. Purification via recrystallization or column chromatography is necessary to isolate the final product .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodology :

- NMR Spectroscopy : and NMR confirm substitution patterns and fluorine positions. For example, the methoxy group ( ppm) and aromatic protons ( ppm) are diagnostic .

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled to high-resolution mass spectrometry validates purity and molecular weight (, exact mass 276.07 g/mol) .

- FT-IR : Carboxylic acid () and methoxy () functional groups are identifiable .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) for reactivity analysis. Molecular docking (AutoDock Vina) evaluates binding affinities to enzymes like cyclooxygenase-2 (COX-2), leveraging structural similarity to salicylic acid derivatives. Solvent effects are modeled using implicit solvation (e.g., PCM) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. no activity)?

- Methodology :

- Assay Standardization : Use consistent cell lines (e.g., RAW 264.7 macrophages) and inflammatory markers (e.g., TNF-α, IL-6) to minimize variability.

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies.

- Structural Analog Testing : Compare with analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid) to isolate substituent effects. Contradictions may arise from differences in fluorine positioning or methoxy group interactions .

Q. How to design analogs to improve pharmacological properties while retaining target selectivity?

- Methodology :

- Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole group to enhance bioavailability.

- Fluorine Scanning : Systematic replacement of fluorine atoms at 2-/5-positions with chloro or methyl groups evaluates steric/electronic effects.

- Prodrug Design : Esterification of the carboxylic acid (e.g., methyl ester) improves membrane permeability, with hydrolysis studies in simulated gastric fluid to assess stability .

Q. What are best practices for stability studies under varying pH and temperature conditions?

- Methodology :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Monitor degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C to identify decomposition points.

- Long-Term Storage : Store at −20°C in amber vials under nitrogen to prevent photodegradation and oxidation .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.